molecular formula C13H10N6O5S4 B11042149 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B11042149
M. Wt: 458.5 g/mol
InChI Key: FTIQEFGOGHFDNJ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features a thiadiazole and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is synthesized by reacting dimethylthiourea with iminophosphorane under basic conditions . This intermediate is then reacted with 2-chloroacetyl chloride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the survival of certain bacteria, making it a potential candidate for antibacterial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of thiadiazole and thiazole moieties, along with the presence of both amino and nitro functional groups.

Properties

Molecular Formula

C13H10N6O5S4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H10N6O5S4/c14-11-17-18-13(27-11)25-6-9(20)16-12-15-5-10(26-12)28(23,24)8-3-1-7(2-4-8)19(21)22/h1-5H,6H2,(H2,14,17)(H,15,16,20)

InChI Key

FTIQEFGOGHFDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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